molecular formula C21H21N5O3 B15007428 4-(5-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

4-(5-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B15007428
M. Wt: 391.4 g/mol
InChI Key: YBYVFMPYXCLXSW-UHFFFAOYSA-N
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Description

4-(5-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a unique structure with two oxadiazole rings and a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole rings and the introduction of the tert-butylphenoxy group. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(5-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups to the compound.

Scientific Research Applications

4-(5-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 4-(5-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(5-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine stands out due to its dual oxadiazole rings and the presence of a tert-butylphenoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

4-[5-[3-[(4-tert-butylphenoxy)methyl]phenyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C21H21N5O3/c1-21(2,3)15-7-9-16(10-8-15)27-12-13-5-4-6-14(11-13)20-23-19(26-28-20)17-18(22)25-29-24-17/h4-11H,12H2,1-3H3,(H2,22,25)

InChI Key

YBYVFMPYXCLXSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NC(=NO3)C4=NON=C4N

Origin of Product

United States

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